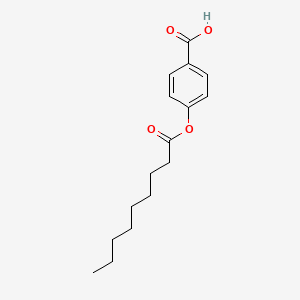

4-(Nonanoyloxy)benzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-nonanoyloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-3-4-5-6-7-8-15(17)20-14-11-9-13(10-12-14)16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVXVXVYQAUIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393685 | |

| Record name | Benzoic acid, 4-[(1-oxononyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35179-36-3 | |

| Record name | Benzoic acid, 4-[(1-oxononyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Physicochemical Properties

Synthesis and Purification

The synthesis of 4-(Nonanoyloxy)benzoic acid is typically achieved through the esterification of 4-hydroxybenzoic acid. A common and effective method involves reacting 4-hydroxybenzoic acid with nonanoic acid in the presence of a coupling agent and a catalyst.

A representative laboratory synthesis involves dissolving 4-hydroxybenzoic acid and nonanoic acid in a suitable solvent, such as ethyl ether or dichloromethane (B109758). thermofisher.comfishersci.com N,N'-dicyclohexylcarbodiimide (DCC) is added as a coupling agent to facilitate the ester bond formation, often with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). thermofisher.comfishersci.com The reaction is typically stirred at room temperature for several hours. thermofisher.comfishersci.com After the reaction is complete, the primary byproduct, N,N'-dicyclohexylurea, which is insoluble in the reaction solvent, can be removed by filtration. The resulting solution containing the product is then purified. Purification is commonly performed by column chromatography followed by recrystallization from a suitable solvent like hexane (B92381) to yield the pure this compound as a white solid. thermofisher.com

Esterification Reactions for the Introduction of the Nonanoyloxy Moiety

Physicochemical Characterization

The distinct properties of this compound are defined by its molecular structure and can be verified through various analytical techniques.

This compound is characterized by a central benzene (B151609) ring substituted at the 1- and 4- positions by a carboxylic acid group and a nonanoyloxy ester group, respectively. The long nonanoyloxy chain significantly influences its physical properties, such as its melting behavior and solubility. It is generally soluble in organic solvents like dichloromethane and chloroform (B151607) and has limited solubility in water. google.com

| Property | Value |

|---|---|

| Molecular Formula | C16H22O4 |

| Molecular Weight | 278.34 g/mol |

| CAS Number | 35179-36-3 |

| Appearance | White to cream solid |

| Melting Point | Data varies across sources, with one reporting ~143 °C. usm.my However, this likely represents a transition to a liquid crystal phase, not the final clearing point. |

Spectroscopic methods are essential for confirming the molecular structure of this compound. While a specific spectrum for this exact compound is not detailed in the available literature, the expected signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be inferred from its functional groups and related structures.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad signal), the C=O stretch of the carboxylic acid, and the C=O stretch of the ester group. Additional peaks corresponding to C-H bonds in the alkyl chain and the aromatic ring would also be present.

1H NMR Spectroscopy: The proton NMR spectrum would feature distinct signals for the aromatic protons, the protons on the alkyl chain of the nonanoyloxy group (including the terminal methyl group), and a characteristic downfield signal for the acidic proton of the carboxyl group.

13C NMR Spectroscopy: The carbon NMR spectrum would show signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the distinct carbons of the nine-carbon alkyl chain. For example, in a similar compound, 4-(nonanoyloxy)benzenesulfonate, the alkyl chain carbons appear in the 14.0-33.4 ppm range, while the carbonyl carbon is observed around 171.7 ppm.

Mesophase Behavior and Liquid Crystalline Properties of 4 Nonanoyloxy Benzoic Acid and Its Derivatives

Thermotropic Liquid Crystalline Behavior

The thermotropic liquid crystalline behavior of 4-(n-alkanoyloxy)benzoic acids is characterized by the formation of distinct mesophases upon changes in temperature. These phases are intermediate states between the crystalline solid and the isotropic liquid, possessing degrees of both molecular order and mobility.

Identification of Nematic Mesophases

Derivatives of 4-(Nonanoyloxy)benzoic acid have been shown to exhibit nematic mesophases. For instance, certain ferrocenomesogens synthesized by esterifying 4-ferrocenyl-4'-hydroxyazobenzene with 4-(n-alkanoyloxy)benzoic acids, including the nonanoyloxy derivative, display primarily monotropic nematic phases. chem-soc.si The nematic phase is characterized by molecules that have long-range orientational order but no long-range translational order. This was established through investigations using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). chem-soc.si

Characterization of Smectic Mesophases (e.g., SmA)

In addition to nematic phases, smectic mesophases are also observed in this class of compounds. Symmetrical dimers of 4-n-alkanoyloxybenzoic acids have been synthesized and found to exhibit smectic mesophases. nih.gov The thermal stability of these smectic phases is dependent on the length of the terminal alkyl chain. nih.gov The smectic A (SmA) phase, in particular, is a common variant where the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes.

Phase Transition Sequences and Polymorphism

The sequence of phase transitions for 4-(n-alkanoyloxy)benzoic acids can be complex, often exhibiting polymorphism where a substance can exist in more than one crystalline form or mesophase. The transitions between crystalline (Cr), smectic (Sm), nematic (N), and isotropic (I) phases are a key area of study. For example, some derivatives may show a direct transition from a crystalline solid to a nematic or smectic phase upon heating, followed by a transition to the isotropic liquid at a higher temperature. The specific transition temperatures and the types of phases observed are highly dependent on the molecular structure, particularly the length of the alkyl chain.

Supramolecular Interactions and Hydrogen Bonding in Liquid Crystal Formation

The formation of liquid crystalline phases in benzoic acid derivatives is profoundly influenced by non-covalent interactions, most notably hydrogen bonding. These interactions lead to the self-assembly of molecules into ordered supramolecular structures. u-tokyo.ac.jp

Dimerization and Supramolecular Hydrogen Bonding (SMHB) Interactions

A defining feature of this compound and its homologues is their ability to form dimers through hydrogen bonding between the carboxylic acid groups. nih.gov This dimerization creates a more elongated and rigid molecular unit, which is conducive to the formation of liquid crystalline phases. nih.gov The resulting supramolecular hydrogen-bonded (SMHB) complexes are a cornerstone of their mesomorphic behavior. nih.gov The strength of these hydrogen bonds plays a significant role in the thermal stability of the observed mesophases. nih.gov

Structure-Property Relationships in this compound Homologues and Analogues

The liquid crystalline behavior of this compound is deeply rooted in its molecular structure, which facilitates the formation of ordered, yet fluid, mesophases. As a member of the 4-alkanoyloxybenzoic acid series, its properties are best understood by examining its relationship with homologous compounds (those with varying alkyl chain lengths) and analogous structures (such as alkyloxy benzoic acids). These compounds typically form hydrogen-bonded dimers, creating a rod-like or "calamitic" supramolecular structure that is essential for the development of liquid crystal phases. nih.govresearchgate.net The stability and type of mesophase are highly sensitive to subtle changes in molecular architecture, including the length of the flexible alkyl tail, the nature of the core linkage, and the presence of any substituent groups. nih.govresearchgate.net

The length of the n-alkyl chain in the 4-alkanoyloxybenzoic acid homologous series plays a critical role in determining the thermal stability and nature of the mesophases. Generally, as the alkyl chain length increases, there is a corresponding influence on the melting and clearing temperatures, which define the thermal range of the liquid crystal phase.

Research on symmetrical dimers of 4-n-alkanoyloxybenzoic acids has shown that all designed homologues exhibit a smectic mesophase. nih.govresearchgate.net The thermal stability of this mesophase is directly dependent on the length of the terminal alkanoyloxy chain. researchgate.net For instance, in a study of 4-n-alkanoyloxybenzoic acid dimers, increasing the chain length from n=3 to n=13 resulted in observable trends in phase transition temperatures. nih.gov This relationship underscores the delicate balance between the rigid aromatic core interactions and the flexible aliphatic chain interactions in stabilizing the liquid crystalline state. The alkyl chains contribute to anisotropic van der Waals forces, which are crucial for maintaining the ordered structure of the mesophase. An increase in chain length generally enhances these interactions, which can lead to higher clearing temperatures and the promotion of more ordered smectic phases over nematic phases. nih.gov

Table 1: Mesomorphic Transition Temperatures for Symmetrical Dimers of 4-n-Alkanoyloxybenzoic Acids (In) This table illustrates the effect of varying the alkyl chain length (n) on the melting (T_m) and clearing (T_cl) temperatures, demonstrating the structure-property relationship.

| Compound (In) | n (Alkyl Chain Length) | Melting Temp (T_m) °C | Clearing Temp (T_cl) °C | Mesophase Range (°C) |

|---|---|---|---|---|

| I3 | 3 | 68.9 | 80.1 | 11.2 |

| I5 | 5 | 67.5 | 91.5 | 24.0 |

| I7 | 7 | 85.4 | 104.3 | 18.9 |

| I9 | 9 | 89.6 | 110.5 | 20.9 |

| I11 | 11 | 95.2 | 114.7 | 19.5 |

| I13 | 13 | 99.8 | 117.2 | 17.4 |

Data sourced from a study on 3- (or 4-)-n-alkanoyloxy benzoic acids. nih.gov

The mesogenic properties of this compound are distinct when compared to its structural analogues, such as 3-n-alkanoyloxybenzoic acids and 4-n-alkoxybenzoic acids. The position of the ester group and the difference between an ester (-COO-) and an ether (-O-) linkage significantly alter the electronic distribution, molecular geometry, and intermolecular forces, thereby affecting mesophase behavior.

Studies comparing para- (4-) and meta- (3-) substituted n-alkanoyloxybenzoic acids show that the para-derivatives, such as this compound, are more thermally stable. nih.govresearchgate.net This increased stability is attributed to stronger hydrogen bonding interactions in the para-isomers, which promotes a more linear and rigid molecular shape conducive to liquid crystal formation. researchgate.net In contrast, meta-substitution leads to a less linear, or more "bent," molecular shape, which can disrupt the packing efficiency and lower the mesophase stability. rsc.org

When comparing 4-alkanoyloxybenzoic acids to 4-alkoxybenzoic acids, the ester linkage in the former introduces a dipole moment that differs from the ether linkage. This can influence the intermolecular interactions and, consequently, the phase transition temperatures. For example, comparative studies on broader classes of liquid crystals, such as those with Schiff base cores, have shown that increasing the length of the central mesogenic portion generally leads to higher thermal stability. semanticscholar.org While both 4-alkanoyloxy and 4-alkoxybenzoic acids form hydrogen-bonded dimers, the subtle electronic and steric differences introduced by the linking group are crucial in defining the specific characteristics of the resulting mesophases. nih.govresearchgate.net

The introduction of substituent groups onto the aromatic core of benzoic acid derivatives profoundly influences their mesomorphic properties by altering the molecule's polarity, polarizability, and shape. The size, position, and electronegativity of the substituent can either stabilize or destabilize the liquid crystal phase.

The position of a substituent is a key factor. Para-substituted compounds generally exhibit the highest mesomorphic thermal stability due to an enhanced length-to-breadth ratio and a higher longitudinal dipole moment, which favors anisotropic packing. rsc.org Meta-substitution, conversely, often decreases geometrical anisotropy by broadening the molecule, leading to lower thermal stability. rsc.org Ortho-substitution can reduce the co-planarity between the carbonyl group and the phenyl ring, also resulting in lower mesomorphic stability. rsc.org

The nature of the substituent is equally important. Attaching a lateral methyl group, for example, has been found to reduce melting points and nematic stability. researchgate.net This is due to a steric effect that widens the molecular core, increasing the distance between molecules and thus weakening the lateral intermolecular attractions required to maintain the ordered phase. researchgate.net In contrast, highly electronegative substituents like fluorine can enhance mesophase stability. The polar C-F bond increases intermolecular interactions, which can lead to higher clearing temperatures compared to bulkier, less electronegative substituents like chlorine, which introduce greater steric hindrance. rsc.org

Table 2: Influence of Halogen Substituent Position on Mesomorphic Range of Pyridine-Benzoic Acid Complexes This table demonstrates how the position of a substituent (in this case, fluorine) on the benzoic acid ring affects the thermal range of the resulting liquid crystal phase.

| Benzoic Acid Substituent | Melting Temp (°C) | Clearing Temp (°C) | Mesomorphic Range (°C) |

|---|---|---|---|

| 2-Fluoro | 85.4 | 114.3 | 28.9 |

| 3-Fluoro | 101.5 | 110.8 | 9.3 |

| 4-Fluoro | 128.9 | 188.1 | 59.2 |

Data adapted from a study on hydrogen-bonded liquid crystals formed between P8 (a pyridine (B92270) derivative) and fluorobenzoic acids. rsc.org

Comparative Studies with Other Alkanoyloxy and Alkyloxy Benzoic Acids

Chiral Mesophases and Ferroelectric Liquid Crystal Behavior (in derivatives)

While this compound itself is achiral, introducing a chiral center into its derivatives can lead to the formation of chiral mesophases, such as the cholesteric (N) phase and the chiral smectic C (SmC) phase. These phases exhibit unique optical and electrical properties, including helical superstructures and ferroelectricity. acs.org The formation of these phases is a direct consequence of molecular chirality breaking the mirror symmetry of the liquid crystal, leading to macroscopic chiral structures. acs.org

When a chiral dopant is added to a nematic liquid crystal, or when the liquid crystal molecule itself is chiral, a cholesteric phase can be induced. google.com This phase is characterized by a helical superstructure where the local molecular director twists continuously through space. The ability of a chiral molecule to induce this twist is quantified by its helical twisting power (HTP). google.comgoogle.com A high HTP is often desirable as it means a small amount of the chiral dopant is needed to induce a tight helical pitch. google.com

In derivatives of benzoic acids, such as certain benzoic acid biphenyl (B1667301) esters with chiral centers, the helical structure can exhibit complex temperature dependence. d-nb.info In some unique cases, a temperature-induced inversion of the helical twist can occur, where the handedness of the helix changes, passing through a nematic-like state at the inversion temperature. d-nb.infouni-stuttgart.de The pitch of the helix, and therefore the color of light it selectively reflects, is a key characteristic of the cholesteric phase, often visualized through distinct "oily streak" or "fingerprint" textures under a polarizing optical microscope.

Derivatives of benzoic acid have been instrumental in the development of ferroelectric liquid crystals. By incorporating a chiral tail and designing a suitable core structure, materials with significant spontaneous polarization can be synthesized. tandfonline.comrsc.org For example, new ferroelectric liquid crystals based on thiobenzoate cores have been prepared, and their spontaneous polarization has been measured. tandfonline.comtandfonline.com The magnitude of the Ps is highly dependent on the molecular structure, particularly the nature and location of the chiral center and any polar groups near it. tandfonline.com Studies on homologous series of chiral benzoic acid derivatives have shown that polar properties can be affected by the elongation of both chiral and non-chiral alkyl chains, sometimes exhibiting an odd-even effect. rsc.org In some complex systems, not only ferroelectric but also antiferroelectric phases can be observed, adding another layer of complexity and potential functionality. rsc.org

Table 3: Spontaneous Polarization (Ps) in Selected Ferroelectric Liquid Crystals with Benzoic Acid-Related Structures This table provides examples of Ps values measured in different ferroelectric liquid crystal systems, illustrating the range of polarization achievable through molecular design.

| Compound/System Description | Maximum Ps (nC/cm²) | Phase | Reference |

|---|---|---|---|

| 1,2,4-oxadiazole derivative (13bp) | ~65 | SmC | beilstein-journals.org |

| 1,2,4-oxadiazole derivative (13br) | ~100 | SmC | beilstein-journals.org |

| Fluorinated biphenyl decylbenzoate (4-F-BDC) | 114.5 | Solid Crystal I | acs.org |

| Organosiloxane with biphenyl 4-hydroxybenzoate | High Ps (not quantified) | SmC* | nih.gov |

Advanced Characterization Techniques for 4 Nonanoyloxy Benzoic Acid

Thermal Analysis

Thermal analysis is instrumental in understanding the phase behavior of 4-(Nonanoyloxy)benzoic acid, particularly its liquid crystalline properties.

Differential Scanning Calorimetry (DSC) for Phase Transition Determination

Differential Scanning Calorimetry (DSC) is a primary technique used to identify the temperatures at which phase transitions occur in a material. soton.ac.uk For this compound and its derivatives, DSC is crucial for detecting transitions from solid to liquid crystal and from liquid crystal to the isotropic liquid state. soton.ac.ukchem-soc.si These analyses are typically conducted by performing at least two heating cycles and one cooling cycle to observe all relevant transitions. soton.ac.uk

In the broader context of 4-n-alkyloxybenzoic acids, DSC studies have revealed that many of these compounds exhibit liquid crystalline properties, predominantly of the monotropic nematic type. chem-soc.si The phase transition temperatures and the associated enthalpy changes are key parameters obtained from DSC measurements. chem-soc.si For instance, research on related compounds has identified various mesophases, and DSC has been essential in characterizing their thermal behavior. researchgate.netresearchgate.net

Interactive Table: DSC Data for Related Benzoic Acid Derivatives

| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| 4-Propoxybenzoic acid | Sol/Nem | 150.65 | 14.38 |

| Nem/Liq | 158.85 | 1.80 | |

| 4-Propoxybenzoic acid (alternate) | Sol/Sol | 121.05 | 7.95 |

| Sol/Nem | 146.55 | 16.74 | |

| Nem/Liq | 153.55 | Not specified |

Note: Data extracted from a study on the phase change enthalpies and entropies of liquid crystals. umsl.edu Sol = Solid, Nem = Nematic, Liq = Liquid.

Thermal Optical Analysis (TOA)

Thermal Optical Analysis (TOA), often used in conjunction with DSC and polarizing optical microscopy (POM), helps to visually confirm and identify the types of liquid crystal phases. researchgate.netresearchgate.net This technique involves observing the sample's texture through a microscope as it is heated or cooled. The textures observed are characteristic of specific liquid crystal phases, such as nematic or smectic. chem-soc.si For many azobenzene (B91143) derivatives containing benzoic acid moieties, TOA has been instrumental in detecting and identifying mesogenic properties. researchgate.netresearchgate.net

Spectroscopic Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the hydrogen and carbon skeletons of this compound, respectively. soton.ac.ukchem-soc.si

¹H NMR spectra provide information on the different types of protons and their neighboring environments. For a related compound, sodium 4-(nonanoyloxy)benzenesulfonate, the ¹H NMR spectrum in DMSO-d₆ showed characteristic peaks at δ 7.63 (d, 2H), 7.05 (d, 2H), 2.56 (t, 2H), 1.63 (m, 2H), 1.27 (10H), and 0.86 (t, 3H). google.com

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For sodium 4-(nonanoyloxy)benzenesulfonate, the ¹³C NMR spectrum revealed signals at δ 171.7, 150.4, 126.9, 121.0, 33.4, 31.2, 28.7, 28.5, 28.4, 24.3, 22.1, and 14.0 ppm. google.com In another study involving a derivative, the esteric carbons of this compound appeared at δ 171.65 and 164.12 ppm in the ¹³C NMR spectrum. chem-soc.si

Interactive Table: NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.63 | d | 2H | Aromatic |

| 7.05 | d | 2H | Aromatic | |

| 2.56 | t | 2H | -CH₂-COO- | |

| 1.63 | m | 2H | -CH₂- | |

| 1.27 | - | 10H | -(CH₂)₅- | |

| 0.86 | t | 3H | -CH₃ | |

| ¹³C NMR | 171.7 | - | - | C=O (ester) |

| 150.4 | - | - | Aromatic C-O | |

| 126.9 | - | - | Aromatic CH | |

| 121.0 | - | - | Aromatic CH | |

| 33.4 - 14.0 | - | - | Aliphatic Carbons |

Note: Data based on sodium 4-(nonanoyloxy)benzenesulfonate in DMSO-d₆. google.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the analysis of compounds containing this compound, IR spectroscopy confirms the presence of key functional groups. chem-soc.si For instance, the IR spectrum of a derivative showed characteristic absorption bands for the C-H stretching of the aromatic ring (3088, 3055 cm⁻¹), C-H stretching of the aliphatic chain (2926, 2857 cm⁻¹), and two C=O stretching vibrations from the ester groups (1755, 1734 cm⁻¹). chem-soc.si This confirms the successful esterification and the presence of both the benzoic acid and the nonanoyloxy moieties. chem-soc.si For comparison, the IR spectrum of the parent 4-hydroxybenzoic acid shows a characteristic acidic C=O stretching peak at 1663 cm⁻¹ and a phenolic -OH stretching peak around 3449 cm⁻¹. researchgate.net

Interactive Table: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Aromatic C-H | 3088, 3055 | Stretching vibration |

| Aliphatic C-H | 2926, 2857 | Stretching vibration |

| Ester C=O | 1755, 1734 | Stretching vibration |

Note: Data from a derivative of this compound. chem-soc.si

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. chem-soc.si In the characterization of derivatives of this compound, mass spectrometry has been used to confirm the molecular mass of the synthesized compounds. chem-soc.siresearchgate.net For example, in the synthesis of a ferrocene-containing ester of this compound, the mass spectrum showed the molecular ion peak [M]+, confirming the expected molecular weight of the final product. chem-soc.si Similarly, the electron ionization (EI) mass spectrum of 4-hydroxybenzoic acid showed a molecular ion peak at m/z 138, which corresponds to its molecular weight. researchgate.net

Microscopic Analysis

Microscopic techniques are fundamental in identifying the various phases of liquid crystals. Polarized Optical Microscopy, in particular, is a primary tool for observing the unique textures associated with different mesophases.

Polarized Optical Microscopy (POM) for Mesophase Identification

Polarized Optical Microscopy (POM) is an indispensable technique for the initial identification and characterization of liquid crystal mesophases. researchgate.net By observing a thin sample between two crossed polarizers, the anisotropic nature of liquid crystals results in birefringence, producing characteristic optical textures that serve as fingerprints for specific mesophases. chem-soc.siresearchgate.net

When this compound, and related homologous series of 4-(alkanoyloxy)benzoic acids, are cooled from the isotropic liquid state, distinct textures emerge at specific transition temperatures. The nematic (N) phase, if present, is typically identified by its characteristic schlieren or threaded texture. Upon further cooling, the smectic C (SmC) phase may appear, which is distinguished by its fan-shaped textures that can develop from the nematic phase or grow directly from the isotropic liquid. researchgate.net These observations are critical for constructing a phase diagram and determining the transition temperatures of the material.

Table 1: Typical Mesophase Textures Observed in 4-(Alkanoyloxy)benzoic Acids via POM

| Mesophase | Characteristic Optical Texture |

|---|---|

| Nematic (N) | Schlieren, threaded, or marbled |

| Smectic C (SmC) | Fan-shaped, broken fan-shaped |

X-ray Diffraction Studies

X-ray diffraction (XRD) provides quantitative information about the structure and ordering of molecules on both small and large scales. researchgate.net Techniques like SAXD and WAXD are complementary and essential for a complete structural analysis of liquid crystal phases.

Small-Angle X-ray Diffraction (SAXD) for Layer Periodicity Analysis

Small-Angle X-ray Diffraction (SAXD) is used to investigate long-range structural features, such as the layer periodicity in smectic mesophases. researchgate.net In the smectic C phase of this compound and its homologs, the molecules are arranged in layers. SAXD patterns for this phase typically show a sharp, intense reflection in the small-angle region (low 2θ values), which corresponds to the smectic layer spacing, denoted as 'd'. mdpi.comresearchgate.net

This layer spacing is a critical parameter. For the 4-(alkanoyloxy)benzoic acid series, the value of 'd' is directly related to the length of the molecule. In the SmC phase, the molecules are tilted with respect to the layer normal. The measured 'd' value is therefore less than the full molecular length. Studies on the homologous series show a predictable increase in layer spacing with the increasing length of the alkyl chain. researchgate.net

Table 2: Representative SAXD Data for Layer Spacing in a Homologous Series of 4-(Alkanoyloxy)benzoic Acids

| Compound (Alkyl Chain Length) | Mesophase | Temperature (°C) | Layer Spacing (d) / Å |

|---|---|---|---|

| 4-(Heptanoyloxy)benzoic acid (C7) | SmC | 110 | ~21.5 |

| 4-(Octanoyloxy)benzoic acid (C8) | SmC | 115 | ~23.0 |

| This compound (C9) | SmC | 120 | ~24.5 |

| 4-(Decanoyloxy)benzoic acid (C10) | SmC | 125 | ~26.0 |

Note: Data are representative values derived from typical trends observed in the homologous series.

Wide-Angle X-ray Diffraction (WAXD) for Molecular Packing

While SAXD probes the long-range layer order, Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), provides information about the short-range molecular arrangement within the layers. wikipedia.orglibretexts.org The technique measures scattering at higher angles (wide 2θ), which corresponds to smaller d-spacings characteristic of intermolecular distances. numberanalytics.com

In the smectic C phase of this compound, the WAXD pattern exhibits a broad, diffuse halo at a wide angle (typically around 2θ ≈ 20°). This halo is indicative of the liquid-like, disordered packing of the molecules' lateral positions within the smectic layers. The position of this diffuse peak corresponds to the average distance between neighboring molecules, which is typically in the range of 4.5 to 5.0 Å. This confirms the fluid nature of the smectic C phase, where long-range positional order is lost within the two-dimensional layers. nih.gov

X-ray Crystallographic Data for Structural Confirmation (of related compounds)

Single-crystal X-ray diffraction provides the most precise atomic-level structural information. While obtaining a suitable single crystal of a specific liquid crystal compound like this compound can be challenging, data from closely related compounds, such as other 4-substituted benzoic acids, offer invaluable insights. mdpi.com

Table 3: Crystallographic Data for Representative 4-Substituted Benzoic Acid Dimers

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| 4-Hexyloxybenzoic Acid | C₁₃H₁₈O₃ | Monoclinic | P2₁/c | 14.12 | 9.75 | 10.23 | 109.8 |

| 4-Heptyloxybenzoic Acid | C₁₄H₂₀O₃ | Monoclinic | P2₁/c | 15.98 | 9.80 | 10.19 | 110.1 |

| 4-Octyloxybenzoic Acid | C₁₅H₂₂O₃ | Monoclinic | P2₁/c | 17.51 | 9.76 | 10.31 | 110.5 |

Source: Based on data for homologous series of 4-alkoxybenzoic acids, which form similar dimer structures. mdpi.com

This data underscores the rigid, elongated shape of the hydrogen-bonded dimers, which is a prerequisite for the formation of the observed liquid crystalline phases.

Theoretical and Computational Investigations of 4 Nonanoyloxy Benzoic Acid

Density Functional Theory (DFT) Characterization

Density Functional Theory (DFT) has been instrumental in characterizing 4-(nonanoyloxy)benzoic acid and its analogs. DFT calculations support experimental findings regarding the mesomorphic behavior of these compounds. nih.gov Studies have shown that the para-derivatives of alkanoyloxy benzoic acids, such as this compound, are more stable than their meta-substituted counterparts. This increased stability is attributed to stronger hydrogen bonding interactions. nih.gov

Computed reactivity parameters derived from DFT calculations indicate that the position of the ester moiety significantly influences the reactivity of these acids. nih.gov Furthermore, analysis of the absorbance spectra reveals that the energy band gaps of 4-n-alkanoyloxy benzoic acid derivatives are slightly lower than those of the 3-n-alkanoyloxy benzoic acid derivatives. nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling and simulation offer a powerful lens through which to examine the structure-property relationships of this compound and related liquid crystalline materials. These computational methods allow for the detailed analysis of molecular geometry, dipole moments, and conformational preferences, which are crucial determinants of liquid crystalline behavior.

Structure-Property Correlations

Molecular modeling studies have been effectively used to establish correlations between the molecular structure of compounds like this compound and their liquid crystalline properties. chem-soc.si The formation of liquid crystals is a result of molecular self-assembly, driven by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. nih.gov In benzoic acid derivatives, hydrogen bonding plays a particularly critical role in the emergence of liquid crystalline phases. nih.gov The length and nature of the terminal alkyl chain, in this case, the nonanoyloxy group, significantly influence the thermal stability and type of mesophase exhibited. nih.gov

Analysis of Molecular Geometry and Dipole Moments

The geometry and dipole moment of a molecule are fundamental parameters that dictate its packing and response to external fields, which are key aspects of liquid crystalline materials. For derivatives and related structures, molecular modeling provides values for molecular lengths, diameters, and dipole moments. chem-soc.si These parameters are essential for understanding and predicting the type of liquid crystal phase (e.g., nematic, smectic) that a compound will form. For instance, the elongated, rod-like shape of molecules like this compound is a common feature of calamitic (rod-shaped) liquid crystals.

Prediction of Conformational Preferences

The flexibility of the nonanoyloxy alkyl chain and the rotational freedom around the ester linkage mean that this compound can adopt multiple conformations. Computational studies can predict the most energetically favorable conformations. The molecule's ability to adopt specific, ordered conformations is a prerequisite for the formation of the layered structures characteristic of smectic phases. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic structure and properties of molecules. These calculations have been applied to various benzoic acid derivatives to elucidate their reactivity and spectroscopic properties. nih.gov For instance, quantum mechanics calculations have been used in conjunction with crystal structure data to understand enzymatic reactions involving similar molecular structures, highlighting the importance of specific intermolecular interactions like hydrogen bonding. acs.org While specific quantum chemical calculation data for this compound is not detailed in the provided results, the methodologies are standard for this class of compounds.

Applications and Advanced Materials Based on 4 Nonanoyloxy Benzoic Acid

Role as an Intermediate in Liquid Crystal Synthesis

4-(Nonanoyloxy)benzoic acid is a key building block in the synthesis of various liquid crystals. Its molecular structure, featuring a rigid benzoic acid core and a flexible nonanoyloxy aliphatic chain, makes it an ideal precursor for creating molecules with the specific anisotropic properties required for liquid crystalline behavior. The carboxylic acid group provides a reactive site for esterification reactions, allowing for the attachment of other molecular moieties to build more complex liquid crystal structures.

This compound is particularly noted as an intermediate for the synthesis of chiral ferroelectric benzoates, which are a significant class of liquid crystals used in advanced display technologies. sigmaaldrich.com The synthesis often involves the esterification of this compound with a chiral alcohol, introducing a stereocenter into the final molecule. This chirality is crucial for the formation of ferroelectric phases, which exhibit spontaneous electric polarization and fast switching times.

Furthermore, it is utilized in the preparation of various other liquid crystalline materials, including those containing ferrocene (B1249389) units. For instance, it has been used in the synthesis of 4-((4-ferrocenyl-phenylazo)phenyl) 4-nonyloxybenzoate through an esterification reaction with 4-ferrocenyl-4'-hydroxyazobenzene. chem-soc.si This highlights the versatility of this compound as a precursor for incorporating diverse functional groups into liquid crystal architectures. The general synthetic route often involves reacting the acid with a desired alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). chem-soc.sinih.gov

Components in Functional Liquid Crystalline Materials

4-(Nonyloxy)benzoic acid, a closely related compound, is a well-studied thermotropic liquid crystal, exhibiting a sequence of phase transitions from the crystalline (Cr) state to the smectic C (SmC), nematic (N), and finally the isotropic (I) liquid phase upon heating. researchgate.net The nonanoyloxy derivative, this compound, also contributes to the formation of thermotropic liquid crystal systems. Through hydrogen bonding, the carboxylic acid groups of two molecules can form a dimer, creating a more elongated and rigid structure that favors the formation of liquid crystalline phases. nih.gov

The thermal properties and phase behavior of liquid crystal systems containing derivatives of this compound are typically investigated using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov DSC is used to determine the temperatures and enthalpies of phase transitions, while POM allows for the identification of different liquid crystal phases based on their unique optical textures. nih.gov The length of the alkyl chain, in this case, the nonanoyl group, significantly influences the mesomorphic properties, such as the temperature range and stability of the liquid crystal phases. researchgate.net

Polyarylates are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. When liquid crystalline monomers are incorporated into their structure, the resulting polyarylate liquid crystal polymers (LCPs) exhibit a unique combination of processability and self-organization. This compound and its derivatives are valuable components in the synthesis of such advanced materials. google.com

The synthesis of polyarylate LCPs can involve the polycondensation of a diacid (or its derivative) with a diol. Aryl carboxylate esters derived from this compound can be used as monomers in these polymerization reactions. google.com The rigid aromatic core of the benzoic acid contributes to the stiffness of the polymer backbone, which is essential for the formation of liquid crystalline mesophases in the molten state. This liquid crystallinity allows the polymer to be easily processed into highly oriented fibers and molded parts with exceptional strength and modulus.

Chiral dopants are essential components in many liquid crystal displays (LCDs), such as twisted nematic (TN) and surface-stabilized cholesteric texture (SSCT) displays. soton.ac.uk They are added in small amounts to a nematic liquid crystal host to induce a helical twist in the molecular arrangement, leading to the formation of a chiral nematic (or cholesteric) phase. The pitch of this helical structure is a critical parameter that determines the optical properties of the display.

Derivatives of this compound can be functionalized to create effective chiral dopants. For example, by esterifying this compound with a chiral alcohol, a chiral molecule with a high helical twisting power can be synthesized. soton.ac.uk The design of such dopants often focuses on creating molecules that are highly soluble in the liquid crystal host and possess a strong ability to induce a helical structure. The nonanoyloxy chain can enhance solubility, while the rigid core contributes to the twisting power. The ability to synthesize both enantiomeric forms of a chiral dopant is also highly desirable, as it allows for the creation of left- and right-handed helical structures. soton.ac.uk

The unique optical and electronic properties of liquid crystals make them suitable for a wide range of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (OFETs). googleapis.comgoogle.com While this compound itself is not typically the primary active component in these devices, its derivatives can be designed to exhibit useful optoelectronic properties.

For instance, studies on related alkanoyloxy benzoic acids have shown that these materials can exhibit photoluminescence. nih.gov When excited with ultraviolet light, these compounds can emit light in the visible spectrum. The emission properties, such as the wavelength and intensity of the emitted light, can be tuned by modifying the molecular structure, for example, by changing the length of the alkyl chain. nih.gov This opens up the possibility of using derivatives of this compound as components in light-emitting layers of OLEDs or as fluorescent probes. Furthermore, the ability of these molecules to self-assemble into ordered structures can be advantageous for charge transport in organic electronic devices.

Design of Chiral Dopants for Display Technologies

Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. This compound is an excellent candidate for forming supramolecular assemblies due to its ability to form strong hydrogen bonds through its carboxylic acid group. nih.gov

The most common supramolecular motif formed by this compound is the hydrogen-bonded dimer. nih.gov This dimer is more rigid and has a higher aspect ratio than the individual monomer, which promotes the formation of liquid crystalline phases. Beyond simple dimers, these molecules can also form more complex supramolecular structures. For example, they can be co-assembled with other molecules, such as pyridyl derivatives, to form hydrogen-bonded complexes with tailored properties. nih.gov The interplay of hydrogen bonding and the segregation of the flexible aliphatic chains from the rigid aromatic cores can lead to the formation of various nanostructures, such as lamellar (smectic) or columnar phases. These self-assembled structures are of interest for applications in nanotechnology, including the development of functional materials for sensors, catalysis, and drug delivery. The study of such assemblies at interfaces, for instance at a liquid-solid interface, can reveal the formation of various two-dimensional packed monolayer phases. idexlab.com

Interactive Data Table: Properties of Related Liquid Crystal Systems

| Compound/System | Phase Transition Temperatures (°C) | Mesophase(s) Observed | Reference |

| 4-(Nonyloxy)benzoic acid | Cr → SmC → N → I | Smectic C, Nematic | researchgate.net |

| 4-((4-ferrocenyl-phenylazo)phenyl) 4-alkyloxybenzoates | Varies with alkyl chain length | Nematic | chem-soc.si |

| Hydrogen-bonded dimers of 4-n-alkanoyloxy benzoic acids | Varies with alkyl chain length | Nematic | nih.gov |

Engineering Self-Assembled Systems via Noncovalent Interactions

The molecular architecture of this compound, featuring a rigid benzoic acid core and a flexible nonanoyloxy tail, makes it an exemplary building block for the construction of complex, self-assembled systems. The primary driving force behind this self-assembly is a network of noncovalent interactions, which, although individually weak, collectively dictate the formation of highly organized supramolecular structures. nih.gov The most critical of these interactions for benzoic acid derivatives is hydrogen bonding. nih.gov

The carboxylic acid group (-COOH) is a potent hydrogen-bond donor and acceptor. Molecules of this compound typically form centrosymmetric dimers through robust hydrogen bonds between their carboxylic acid moieties. nih.gov This dimerization is a fundamental step in the formation of larger aggregates and is crucial for the development of liquid crystalline phases. nih.gov The reliability of this hydrogen-bonding interaction makes it a powerful tool in supramolecular synthesis, allowing for the predictable assembly of primary structural motifs. nih.gov

Beyond hydrogen bonding, other noncovalent forces contribute to the stability and morphology of the resulting assemblies. Van der Waals forces between the aliphatic nonanoyloxy chains and π-π stacking interactions between the aromatic benzene (B151609) rings play significant roles. The long alkyl chain, in particular, influences the physical properties and can promote the formation of specific ordered phases, such as smectic liquid crystals. prepchem.com In more complex systems, where this compound is co-crystallized with other molecules, halogen bonding can also be employed as a secondary interaction to guide the assembly into extended one- or two-dimensional networks. nih.gov The deliberate combination of these varied noncovalent interactions is a central strategy in crystal engineering, enabling the construction of functional materials with predetermined connectivity and dimensionality. nih.gov

Table 1: Key Noncovalent Interactions in this compound-Based Systems

| Interaction Type | Interacting Groups | Role in Self-Assembly |

| Hydrogen Bonding | Carboxylic acid (-COOH) groups | Primary interaction; leads to the formation of stable dimers, which are foundational units for liquid crystal phases. nih.govnih.gov |

| Van der Waals Forces | Aliphatic nonanoyloxy chains | Stabilizes the packing of alkyl chains, influencing the type of mesophase formed. |

| π-π Stacking | Aromatic benzene rings | Contributes to the stability of layered structures by promoting face-to-face arrangement of the aromatic cores. |

| Halogen Bonding | (In co-crystals) Halogen atoms and Lewis basic sites (e.g., N, O) | Acts as a directional, secondary interaction to organize primary motifs into extended, higher-dimensional networks. nih.gov |

Other Materials Science Applications (where applicable, e.g., bleach activators as materials components)

A significant materials science application for derivatives of this compound is their use as bleach activators in laundry detergents and cleaning products. wikipedia.orgwikipedia.org While hydrogen peroxide-releasing compounds (like sodium perborate (B1237305) or sodium percarbonate) are effective bleaching agents at high temperatures (above 60°C), their activity diminishes significantly at the lower temperatures used in modern washing cycles. wikipedia.org Bleach activators are compounds that react with hydrogen peroxide in the wash solution to generate a more potent bleaching species, a peroxy acid, which is effective at lower temperatures. wikipedia.org

Sodium 4-(nonanoyloxy)benzenesulfonate (NOBS), a sulfonated derivative of this compound, is a primary bleach activator used in the United States and Japan. wikipedia.orgwikipedia.org In an alkaline wash solution, the persalt releases hydrogen peroxide, which then reacts with NOBS in a process called perhydrolysis. This reaction cleaves the ester bond in NOBS, forming the highly reactive peroxynonanoic acid and an inert sulfonate leaving group. wikipedia.org Peroxynonanoic acid is a more effective bleach than hydrogen peroxide at temperatures as low as 20°C. wikipedia.orgwikipedia.org

The design of bleach activators like NOBS is a clear example of applied materials chemistry. The molecule is engineered with two key parts: the peroxy acid precursor (the nonanoyloxy group) and a leaving group (the sodium benzenesulfonate (B1194179) moiety). wikipedia.org The nonanoyl portion provides the necessary hydrophobicity to effectively bleach certain types of stains, while the sulfonate group enhances solubility and controls the rate of the perhydrolysis reaction. google.com Other related compounds, such as 4-(decanoyloxy)benzoic acid (DOBA), also function as bleach activators through a similar mechanism. mdpi.comgoogle.com

Table 3: Mechanism of Bleach Activation by Sodium 4-(nonanoyloxy)benzenesulfonate (NOBS)

| Step | Process | Reactants | Products | Significance |

| 1 | Release of Peroxide | Sodium Percarbonate + Water | Sodium Carbonate + Hydrogen Peroxide | Provides the source of active oxygen for the activation step. wikipedia.org |

| 2 | Perhydrolysis | Hydrogen Peroxide + NOBS | Peroxynonanoic Acid + Sodium 4-hydroxybenzenesulfonate | Generates the highly reactive peroxy acid, enabling effective low-temperature bleaching. wikipedia.orgwikipedia.org |

| 3 | Bleaching Action | Peroxynonanoic Acid + Stain | Oxidized Stain (colorless) | The active species removes stains via chemical oxidation. |

Q & A

Q. How can the crystal structure of 4-(Nonanoyloxy)benzoic acid be determined experimentally?

- Methodological Answer : X-ray crystallography is the primary method. Key steps include:

Data Collection : Use a diffractometer to collect intensity data (e.g., Mo-Kα radiation).

Structure Solution : Apply direct methods via programs like SHELXS/SHELXD for phase determination .

Refinement : Optimize the model using SHELXL for small-molecule refinement, adjusting thermal parameters and validating geometry .

Q. What synthetic routes are available for preparing ester derivatives like this compound?

- Methodological Answer : Common methods include:

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Esterification | Nonanoic acid, DCC/DMAP | This compound ester |

| Oxidation | KMnO₄ (acidic conditions) | Carboxylic acid derivatives |

| Reduction | LiAlH₄ (anhydrous ether) | Alcohol intermediates |

- Optimization : Control reaction temperature (e.g., 0–25°C for sensitive esters) and solvent polarity (e.g., THF for LiAlH₄) .

Advanced Research Questions

Q. How can contradictions in enzymatic inhibition data for this compound derivatives be resolved?

- Methodological Answer : Conflicting results (e.g., competitive vs. non-competitive inhibition) require:

Kinetic Assays : Measure and under varying substrate/inhibitor concentrations to determine inhibition type .

Structural Analysis : Co-crystallize the inhibitor with the enzyme (e.g., cytochrome P450) and resolve the structure using SHELXPRO to identify binding modes .

Computational Docking : Use tools like AutoDock to simulate ligand-enzyme interactions and validate experimental data .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer : Combine:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Electron Localization Function (ELF) : Analyze bond polarization (e.g., ester carbonyl group) to assess susceptibility to nucleophilic attack .

Retrosynthesis Tools : Platforms like Pistachio or Reaxys propose synthetic pathways using known reaction templates (e.g., ester hydrolysis or acyl transfer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.